molecular formula C6H14ClNO5 B12405092 Glucosamine-13C6,15N (hydrochloride)

Glucosamine-13C6,15N (hydrochloride)

Cat. No.: B12405092
M. Wt: 222.58 g/mol
InChI Key: CBOJBBMQJBVCMW-JFJKXPFDSA-N
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Description

Glucosamine-13C6,15N (hydrochloride) is a stable isotope-labeled compound of glucosamine hydrochloride. It is an amino sugar and a prominent precursor in the biochemical synthesis of glycosylated proteins and lipids. The compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful in various scientific research applications, particularly in mass spectrometry and nuclear magnetic resonance (NMR) studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glucosamine-13C6,15N (hydrochloride) involves the incorporation of carbon-13 and nitrogen-15 isotopes into the glucosamine molecule. The process typically starts with the isotopically labeled precursors, which undergo a series of chemical reactions to form the final product. The reaction conditions often include controlled temperatures, pH levels, and the use of specific catalysts to ensure the incorporation of the isotopes at the desired positions .

Industrial Production Methods

Industrial production of Glucosamine-13C6,15N (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification steps to obtain the compound with high isotopic purity. The final product is then subjected to quality control tests to ensure its suitability for research applications .

Chemical Reactions Analysis

Types of Reactions

Glucosamine-13C6,15N (hydrochloride) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield oximes, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

Glucosamine-13C6,15N (hydrochloride) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Glucosamine-13C6,15N (hydrochloride) involves its role as a precursor in the synthesis of glycosaminoglycans, which are major components of joint cartilage. The compound is incorporated into glycosylated proteins and lipids, contributing to the maintenance and repair of cartilage tissue. The isotopic labeling allows for precise tracking and quantification of these processes in research studies .

Comparison with Similar Compounds

Similar Compounds

    Glucosamine hydrochloride: The non-labeled version of the compound, commonly used in dietary supplements.

    N-Acetyl-D-glucosamine: Another amino sugar involved in glycosylation processes.

    Galactosamine hydrochloride: A similar compound with a different sugar moiety

Uniqueness

Glucosamine-13C6,15N (hydrochloride) is unique due to its isotopic labeling, which allows for detailed studies of metabolic pathways and chemical reactions. The incorporation of carbon-13 and nitrogen-15 isotopes provides valuable information in mass spectrometry and NMR studies, making it a powerful tool in scientific research .

Properties

Molecular Formula

C6H14ClNO5

Molecular Weight

222.58 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(15N)azanyl-3,4,5,6-tetrahydroxy(1,2,3,4,5,6-13C6)hexanal;hydrochloride

InChI

InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6+;/m0./s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1;

InChI Key

CBOJBBMQJBVCMW-JFJKXPFDSA-N

Isomeric SMILES

[13CH2]([13C@H]([13C@H]([13C@@H]([13C@H]([13CH]=O)[15NH2])O)O)O)O.Cl

Canonical SMILES

C(C(C(C(C(C=O)N)O)O)O)O.Cl

Origin of Product

United States

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